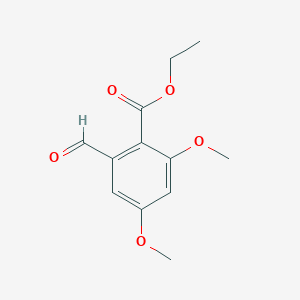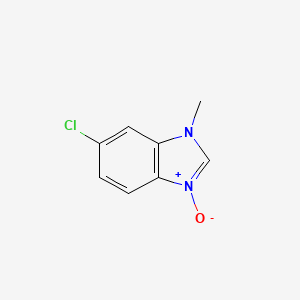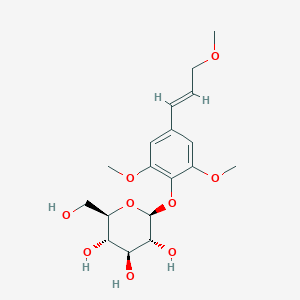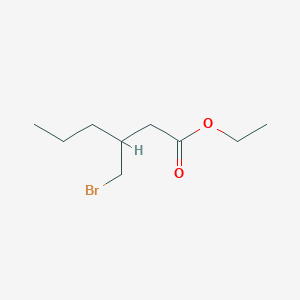
((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is a derivative of L-leucine, an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” typically involves the protection of the hydroxyl group of menthol (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol) followed by coupling with L-leucine. The reaction conditions often include the use of protecting groups, coupling reagents, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between amino acids and other biomolecules. Its structural features can provide insights into protein folding and stability.
Medicine
In medicine, “this compound” may have potential applications in drug development. Its ability to interact with biological targets could make it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 3-oxobutanoate
Uniqueness
“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is unique due to its combination of a cyclohexyl group with L-leucine. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Formule moléculaire |
C17H31NO4 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-methyl-2-[(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20) |
Clé InChI |
JDNKQMWGCKCHBF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)






![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
